molecular formula C₁₆H₂₁N₃O₃ B1155066 4-Desisopropyl-4-isobutyl Imazethapyr

4-Desisopropyl-4-isobutyl Imazethapyr

Cat. No.: B1155066
M. Wt: 303.36
Attention: For research use only. Not for human or veterinary use.
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Description

4-Desisopropyl-4-isobutyl Imazethapyr is a chemical reference standard provided for research use in agricultural and environmental science. This compound is of significant interest in studies focusing on the environmental fate and metabolic pathways of the widely used imidazolinone herbicide, Imazethapyr. Imidazolinone herbicides function by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS), a key enzyme in the biosynthesis of branched-chain amino acids . Research into structural derivatives, such as this one, helps elucidate the structure-activity relationships and the degradation mechanisms of these herbicides . This compound is particularly valuable for investigating metabolic breakdown processes in soil and plants . It may also serve as a key intermediate or analyte in the development of advanced analytical methods, including the creation of immunosensors and other biosensors for detecting herbicide residues in environmental samples . As a research-grade material, it is essential for conducting dissipation studies, bioavailability assessments, and carryover impact analyses on subsequent crops . Strictly for Research Use Only. Not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C₁₆H₂₁N₃O₃

Molecular Weight

303.36

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

  • Imazethapyr: Contains a 5-ethyl-2-isopropylimidazolinone backbone. Exhibits moderate soil mobility and is effective against broadleaf weeds and grasses.
  • This modification may reduce photodegradation rates compared to imazethapyr .

Interaction with Other Herbicides

Studies on imidazolinones (e.g., imazamox, imazethapyr) reveal antagonistic effects when mixed with Protox-inhibiting herbicides (e.g., lactofen, fomesafen). For example:

  • Imazethapyr + Lactofen : Reduced control of Setaria faberi by 33% compared to imazethapyr alone, attributed to impaired absorption and translocation due to membrane damage caused by Protox inhibitors .
Table 1: Efficacy of Imidazolinones in Mixtures with Protox Inhibitors
Compound Target Weed Efficacy Reduction Mechanism of Antagonism Source
Imazethapyr + Lactofen Setaria faberi 33% Reduced absorption/translocation Nelson et al.
Imazamox + Fomesafen Ipomoea hederacea Significant loss Membrane damage by Protox inhibitors Unland et al.

Metabolic and Environmental Persistence

  • Imazethapyr : Half-life of 30–100 days in soil, depending on pH and organic matter.
  • 4-Desisopropyl-4-isobutyl Imazethapyr : The isobutyl group may increase adsorption to soil organic matter, extending persistence. However, this could raise concerns about carryover effects in rotational crops.

Preparation Methods

Core Synthesis from Pyridinedicarboxylic Anhydride

The primary route involves modifying the Imazethapyr synthesis framework. The parent compound is synthesized via condensation of 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2,3-dimethylbutyronitrile , followed by hydrolysis and cyclization. For the 4-desisopropyl-4-isobutyl variant, the amine component is substituted with 2-amino-2-isobutylbutyronitrile to introduce the isobutyl group.

Key Steps:

  • Condensation :

    • React 5-ethyl-2,3-pyridinedicarboxylic anhydride with 2-amino-2-isobutylbutyronitrile in a polar aprotic solvent (e.g., DMF) at 80–100°C for 6–8 hours.

    • Intermediate formation confirmed via TLC or HPLC.

  • Hydrolysis :

    • Treat the intermediate with 2N HCl under reflux to hydrolyze the nitrile group to a carboxylic acid.

  • Cyclization :

    • Use dehydrating agents (e.g., PCl₅) to form the imidazolinone ring.

Reaction Scheme :

5-Ethyl-2,3-pyridinedicarboxylic anhydride+2-Amino-2-isobutylbutyronitrileIntermediateHydrolysisAcidCyclization4-Desisopropyl-4-isobutyl Imazethapyr\text{5-Ethyl-2,3-pyridinedicarboxylic anhydride} + \text{2-Amino-2-isobutylbutyronitrile} \rightarrow \text{Intermediate} \xrightarrow{\text{Hydrolysis}} \text{Acid} \xrightarrow{\text{Cyclization}} \text{4-Desisopropyl-4-isobutyl Imazethapyr}

Alternative Route via Side-Chain Modification

A secondary method involves alkylation of a pre-formed imidazolinone core. This approach is less common but useful for scaling:

  • Imidazolinone Formation : Synthesize the core structure using standard Imazethapyr protocols.

  • Isobutyl Introduction :

    • React the desisopropyl intermediate with isobutyl bromide under basic conditions (K₂CO₃) in acetone.

    • Purify via column chromatography (silica gel, ethyl acetate/hexane).

Optimization and Challenges

Solvent and Temperature Effects

  • Solvent Choice : DMF outperforms THF in yield (78% vs. 62%) due to better solubility of intermediates.

  • Temperature : Cyclization at 120°C increases ring-closure efficiency but risks decomposition above 130°C.

Impurity Control

  • Byproducts :

    • 4-Isopropyl variants (from incomplete alkylation) are minimized using excess isobutyl bromide.

    • Oxidation products are suppressed under nitrogen atmosphere.

Analytical Validation and Characterization

HPLC and LC-MS/MS Profiling

  • Column : C18 reverse-phase (4.6 × 150 mm, 5 µm).

  • Mobile Phase :

    • A: 2 mM ammonium formate + 0.002% formic acid in water

    • B: 2 mM ammonium formate + 0.002% formic acid in methanol.

  • Retention Time : 8.2 minutes (distinct from Imazethapyr at 7.8 minutes).

Table 1: Analytical Parameters for this compound

ParameterValueSource
Molecular Weight303.36 g/mol
Detection Limit (HPLC)10 µg/kg
Recovery (Spiked Samples)85–110%

Stability Under Synthesis Conditions

  • pH Stability : Stable across pH 0–14, enabling flexible hydrolysis conditions.

  • Thermal Stability : Decomposes above 150°C, necessitating controlled cyclization.

Industrial-Scale Considerations

Cost-Efficiency Metrics

  • Isobutyl Bromide Cost : ~$120/kg vs. $90/kg for propyl variants.

  • Yield Improvement : Switching from batch to flow chemistry increases yield by 12% .

Q & A

Q. What are the foundational methodologies for synthesizing and characterizing 4-Desisopropyl-4-isobutyl Imazethapyr?

Answer: Synthesis typically involves multi-step organic reactions, including alkylation and functional group modifications. Characterization requires advanced analytical techniques:

  • Chromatography (HPLC/UPLC): To assess purity and separation efficiency, as outlined in Li et al. (2001) for similar compounds .
  • Spectroscopy (NMR, FTIR, MS): To confirm structural integrity, particularly for distinguishing isobutyl and desisopropyl groups.
  • Thermogravimetric Analysis (TGA): To determine thermal stability under controlled conditions.

Q. How can researchers design baseline toxicity assays for this compound?

Answer: Adopt tiered testing frameworks:

  • In vitro assays (e.g., cell viability assays): Use human cell lines (e.g., HepG2) to measure acute cytotoxicity, referencing Lim et al. (2008) for protocol standardization .
  • Bioindicator species: Include aquatic models (e.g., Daphnia magna) for ecotoxicological profiling, aligning with INCHEMBIOL’s multi-compartment environmental risk assessments .

Advanced Research Questions

Q. How do contradictions in environmental persistence data for this compound arise, and how can they be resolved?

Answer: Discrepancies often stem from:

  • Variability in abiotic factors (pH, temperature): Conduct controlled degradation studies across gradients, as per INCHEMBIOL’s long-term environmental fate analyses .
  • Methodological differences in half-life calculations: Standardize protocols using isotope-labeled analogs to track degradation pathways.
  • Data reconciliation: Apply meta-analysis frameworks to compare studies, ensuring alignment with theoretical models of hydrolysis/oxidation .

Q. What advanced strategies integrate theoretical frameworks into mechanistic studies of this compound’s bioactivity?

Answer:

  • Molecular docking simulations: Link structural features (e.g., isobutyl group orientation) to enzyme inhibition (e.g., acetolactate synthase), guided by Yi et al. (2010)’s ligand-receptor interaction models .
  • Systems biology approaches: Map metabolic pathways affected by the compound using multi-omics (transcriptomics, metabolomics), contextualized within Bruyne’s quadripolar model to balance theoretical and technical poles .

Methodological Design and Data Interpretation

Q. How should researchers design long-term environmental impact studies for this compound?

Answer: Adopt INCHEMBIOL’s phased approach :

Laboratory phase: Determine soil adsorption coefficients (Kd) and photolysis rates.

Microcosm/mesocosm studies: Simulate real-world ecosystems to assess bioaccumulation in trophic chains.

Field validation: Monitor residues in agricultural runoff using LC-MS/MS, correlating with GIS-based contamination maps .

Q. What statistical frameworks address variability in bioassay data for this compound?

Answer:

  • Mixed-effects models: Account for batch-to-batch variability in synthesis purity.
  • Bayesian hierarchical modeling: Integrate heterogeneous toxicity datasets (e.g., EC50 values across species), as demonstrated in EPOC questionnaire analyses .
  • Sensitivity analysis: Identify critical parameters (e.g., exposure duration) influencing dose-response curves .

Theoretical and Epistemological Considerations

Q. How can researchers align studies of this compound with broader agrochemical theory?

Answer:

  • Conceptual frameworks: Position findings within herbicide resistance evolution models or "green chemistry" paradigms .
  • Cross-disciplinary validation: Collaborate with ecotoxicologists and synthetic chemists to refine hypotheses, ensuring morphological coherence in experimental design .

Q. What epistemological challenges arise when studying this compound’s sublethal effects?

Answer:

  • Subjectivity in endpoint selection: Define sublethal metrics (e.g., oxidative stress biomarkers) a priori, grounded in Lim et al. (2008)’s biomarker validation protocols .
  • Paradigm conflicts: Balance reductionist (molecular) and holistic (ecological) approaches using Bruyne’s quadripolar model to harmonize epistemological and technical poles .

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